Pamaquine

概要

説明

パマキンは、歴史的にマラリアの治療に使用されてきた8-アミノキノリン系薬剤です。メチレンブルーに次いで、合成された2番目の抗マラリア薬でした。 パマキンは、Plasmodium vivaxやPlasmodium ovaleなどの再発性マラリアの休眠体に対して効果があり、また、4種類のヒトマラリアの赤血球期に対して効果があります 。 プリマキンと比較して毒性が高く、有効性が低いことから、パマキンは現在ではルーチンに使用されていません .

2. 製法

パマキンは、複数のステップからなるプロセスによって合成されます。 合成は、1-クロロ-4-ペンタノンとジメチルアミンとの反応から始まり、続いて8-アミノキノリンとの縮合反応を行います 。反応条件は、通常、化学変換を促進するために、溶媒や触媒を使用することを伴います。工業的な生産方法では、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、これらの反応条件を最適化する必要がある場合があります。

準備方法

Pamaquine is synthesized through a multi-step process. The synthesis starts with the reaction of 1-chloro-4-pentanone with dimethylamine, followed by a condensation with 8-aminoquinoline . The reaction conditions typically involve the use of solvents and catalysts to facilitate the chemical transformations. Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

科学的研究の応用

Historical Context and Development

Pamaquine was synthesized in 1924 and introduced into clinical use in 1926. It was one of the early synthetic antimalarial drugs, demonstrating effectiveness against relapsing malaria by preventing the reactivation of dormant liver stages (hypnozoites). Its development marked a significant advancement in the application of organic chemistry to combat infectious diseases, showcasing the potential for creating specific antimicrobial agents with manageable side effects .

Clinical Applications

1. Treatment of Malaria:

- This compound was primarily used for treating relapsing forms of malaria caused by P. vivax and P. ovale. It was effective against both the dormant liver stages and the active blood stages of these parasites .

2. Historical Trials:

- A notable trial conducted by the Royal Army Medical Corps in 1929 demonstrated that this compound could prevent relapses of vivax malaria, establishing its clinical utility at that time .

3. Research Insights:

- Studies have shown that while this compound was effective, its higher toxicity profile compared to primaquine led to a decline in its use as newer therapies emerged. The understanding of its mechanism paved the way for safer alternatives .

Comparative Efficacy with Primaquine

| Drug | Efficacy Against Hypnozoites | Efficacy Against Erythrocytic Stages | Toxicity Profile |

|---|---|---|---|

| This compound | Effective | Effective | Higher toxicity; risk of hemolysis |

| Primaquine | Effective | Limited | Lower toxicity; safer for G6PD-deficient patients |

Case Studies and Research Findings

Recent studies have highlighted the safety concerns associated with this compound, particularly regarding hemolytic events in patients with G6PD deficiency. A systematic review indicated that while this compound can be effective, its risks often outweigh benefits compared to primaquine .

A specific case series documented instances of hemolytic anemia linked to this compound administration, reinforcing the necessity for screening patients for G6PD deficiency before treatment initiation .

Current Status and Future Directions

Today, this compound is not routinely recommended due to its safety profile and the availability of safer alternatives like primaquine. However, ongoing research into 8-aminoquinoline derivatives continues to explore their potential roles in malaria treatment, particularly in regions where resistance to current therapies is a concern .

The historical significance of this compound serves as a reminder of the evolution of antimalarial therapy and highlights the importance of drug safety profiles in clinical decision-making.

作用機序

パマキンの正確な作用機序は完全には解明されていません。マラリア原虫の細胞構造を損傷させる活性酸素種を生成すると考えられています。 パマキンは、マラリア原虫のミトコンドリア機能を阻害し、エネルギー枯渇と原虫の死をもたらす可能性もあります .

類似化合物との比較

生物活性

Pamaquine, an 8-aminoquinoline compound, was historically utilized as an antimalarial agent, particularly during World War II. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and safety profile.

This compound operates similarly to primaquine, another well-known antimalarial drug. Both compounds exhibit their biological activity through:

- Metabolism : this compound is metabolized in the liver to various metabolites that contribute to its antimalarial effects. The primary mechanism involves the formation of reactive metabolites that interfere with the life cycle of Plasmodium species, particularly Plasmodium vivax and Plasmodium falciparum .

- Oxidative Stress Induction : The drug induces oxidative stress in malaria parasites, leading to their death. This occurs through redox cycling, where this compound generates reactive oxygen species (ROS) that damage cellular components of the parasites .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its efficacy:

- Absorption and Distribution : After oral administration, this compound is absorbed from the gastrointestinal tract with peak plasma concentrations typically observed within 1.5 hours .

- Metabolism : The liver plays a significant role in this compound metabolism. The main metabolite, carboxyprimaquine (CPQ), has been shown to have significantly lower antimalarial activity compared to this compound itself .

- Excretion : this compound is primarily excreted through feces, with only a small fraction eliminated unchanged in urine .

Biological Activity and Efficacy

This compound has demonstrated notable efficacy against malaria:

- Antimalarial Activity : In various studies, this compound has been shown to effectively reduce parasitemia in infected individuals. It is particularly effective against liver stages of Plasmodium, which are crucial for preventing relapses in malaria infections .

- Case Studies : A case series involving patients treated with this compound highlighted its effectiveness but also pointed to significant risks, particularly hemolytic anemia in G6PD-deficient individuals. One study reported a patient experiencing a drop in hemoglobin levels after receiving this compound, underscoring the need for careful screening before treatment .

Safety Profile

The safety profile of this compound is a critical aspect of its use:

- Hemolytic Anemia : this compound can induce hemolytic crises in G6PD-deficient patients. This risk necessitates pre-treatment screening for G6PD deficiency to prevent severe adverse reactions .

- Adverse Effects : Common side effects include gastrointestinal disturbances and potential liver toxicity due to oxidative stress .

Comparative Analysis with Primaquine

A comparative analysis between this compound and primaquine reveals both similarities and differences in their biological activities:

| Feature | This compound | Primaquine |

|---|---|---|

| Chemical Structure | 8-aminoquinoline | 8-aminoquinoline |

| Primary Use | Antimalarial | Antimalarial |

| Metabolites | Forms reactive metabolites | Hydroxylated metabolites |

| Efficacy | Effective against liver stages | Effective against gametocyte stages |

| Safety Concerns | High risk in G6PD deficiency | Similar risks but more established use |

| Historical Context | Used during WWII | Long-standing treatment for malaria |

特性

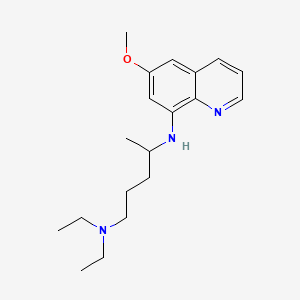

IUPAC Name |

1-N,1-N-diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O/c1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18/h7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQWMSOQOSJFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5463-14-9 (mono-hydriodide), 63680-62-6 (mono-hydrochloride) | |

| Record name | Pamaquine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90862331 | |

| Record name | Pamaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-92-9 | |

| Record name | Pamaquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pamaquine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAMAQUINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pamaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAMAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99QVL5KPSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pamaquine exert its antimalarial activity?

A1: While the precise mechanism remains to be fully elucidated, this compound's activity is thought to stem from its interference with the parasite's metabolic processes. Evidence suggests that this compound and its metabolites can:

- Generate reactive oxygen species: These reactive species can damage parasite proteins and DNA, leading to parasite death. [, , ]

- Inhibit parasite growth: this compound may disrupt essential metabolic pathways within the parasite, hindering its growth and replication. [, , ]

Q2: What is the role of this compound metabolites in its activity?

A2: Research suggests that some metabolites of this compound, particularly those formed in the liver, exhibit greater antimalarial activity and toxicity compared to the parent drug. [, ] These metabolites may contribute significantly to both the therapeutic and adverse effects of this compound. [, , ]

Q3: Does this compound target specific stages of the malaria parasite lifecycle?

A3: this compound exhibits activity against both the erythrocytic and exoerythrocytic stages of certain Plasmodium species, particularly Plasmodium vivax and Plasmodium falciparum. [, , ] This dual activity makes it potentially useful for both treatment and prevention of malaria. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C19H29N3O and a molecular weight of 315.44 g/mol.

Q5: What spectroscopic techniques have been employed to characterize this compound?

A5: Researchers have utilized various spectroscopic techniques to analyze this compound, including ultraviolet-visible (UV-Vis) spectroscopy and fluorescence spectroscopy. [, , ] UV-Vis spectroscopy helps determine the drug's concentration in solutions, while fluorescence spectroscopy is particularly useful for studying this compound's binding to proteins and DNA. [, ]

Q6: What are the main concerns regarding this compound's toxicity?

A6: this compound can cause significant adverse effects, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. These effects include:

- Hemolytic anemia: this compound can trigger the destruction of red blood cells, leading to anemia. [, , ]

- Methemoglobinemia: This condition arises when this compound metabolites oxidize hemoglobin, rendering it unable to carry oxygen efficiently. [, ]

Q7: Has resistance to this compound been reported?

A7: While not as widespread as with other antimalarials, resistance to this compound has been observed. The mechanisms of resistance are not fully understood, but may involve alterations in parasite drug uptake or metabolism. [, ]

Q8: What is the current research focus regarding this compound?

A8: Although this compound is no longer widely used clinically, research continues to explore:

- Drug interactions: Understanding how this compound interacts with other drugs, particularly those metabolized by the same enzymes. [, ]

- Resistance mechanisms: Identifying the specific genetic and biochemical changes that contribute to this compound resistance. []

- Novel drug development: Using this compound's structure and properties as a basis for designing safer and more effective antimalarials. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。